![molecular formula C11H14N4 B2368825 N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine CAS No. 2309735-01-9](/img/structure/B2368825.png)
N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine” is a chemical compound that has been studied for its potential biological activities . It has been found to inhibit Mycobacterium tuberculosis bd oxidase and has been studied as a potential cyclin-dependent kinase 2 inhibitor for cancer therapy .
Synthesis Analysis
The synthesis of pyrido[3,4-d]pyrimidin-4-amine derivatives involves various chemical transformations . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives can be elucidated based on spectroscopic data and elemental analyses . The structure is composed of a pyridopyrimidine moiety, which is a combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives are complex and involve multiple steps . For example, the cyclization of 5-acetyl-4-aminopyrimidines involves the acetyl methyl group and the amide carbonyl moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined based on spectroscopic data and elemental analyses .科学的研究の応用
Histamine H4 Receptor Antagonism and Anti-inflammatory Activity
A series of 2-aminopyrimidines, including compounds related to N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine, were synthesized and evaluated as ligands for the histamine H4 receptor (H4R). The optimization of these compounds led to derivatives showing potent in vitro activity and efficacy as anti-inflammatory agents in animal models, highlighting the potential of H4R antagonists in managing inflammation and pain (Altenbach et al., 2008).
Synthesis and Heterocyclic Compound Development
Research on N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, related to this compound, utilized palladium-catalyzed Buchwald-Hartwig amination. These compounds were synthesized in moderate to good yields and represent a versatile method for preparing new heterocyclic compounds, which can be applied in various fields of medicinal chemistry (El-Deeb et al., 2008).
Flash Vacuum Thermolysis for Imidazoazines Synthesis
A novel method involving flash vacuum thermolysis of N-(tert-butyl)-N-(pyrimidin-2-ylmethylidene)amine and related compounds was developed to synthesize imidazoazines efficiently. This approach provides excellent yields for monocyclic imines and demonstrates the versatility of this compound analogs in synthesizing complex heterocyclic structures (Justyna et al., 2017).
Insecticidal and Antibacterial Potential of Pyrimidine-Pyrazole Heterocyclics
Cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave irradiation yielded compounds with significant insecticidal and antibacterial activities. This study illustrates the potential of this compound derivatives in developing new agrochemical and pharmaceutical agents (Deohate & Palaspagar, 2020).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, including derivatives of this compound, have been employed as intermediates in the asymmetric synthesis of a wide range of amines. These compounds serve as powerful chiral directing groups and facilitate the synthesis of highly enantioenriched amines, demonstrating their utility in synthetic organic chemistry (Ellman et al., 2002).
将来の方向性
作用機序
Target of Action
N-tert-butylpyrido[3,4-d]pyrimidin-4-amine is a compound that has shown significant interest in the medicinal chemistry community as a scaffold for the development of kinase inhibitors . The primary targets of this compound are kinases, which play a crucial role in cellular signaling pathways . Specifically, it has been found to inhibit CDK2, a kinase involved in cell cycle regulation .
Mode of Action
The compound interacts with its targets, the kinases, by mimicking the binding interactions in the kinase active sites . This allows the compound to inhibit the activity of the kinases, leading to changes in the cellular signaling pathways that these kinases are involved in .
Biochemical Pathways
The inhibition of kinases by N-tert-butylpyrido[3,4-d]pyrimidin-4-amine affects various biochemical pathways. For instance, the inhibition of CDK2 can lead to alterations in cell cycle progression . This can have downstream effects on cellular proliferation and growth, which is particularly relevant in the context of cancer treatment .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is a significant inhibition of the growth of certain cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could potentially be used in the treatment of certain types of cancer .
特性
IUPAC Name |
N-tert-butylpyrido[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-11(2,3)15-10-8-4-5-12-6-9(8)13-7-14-10/h4-7H,1-3H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFXUZATPHKKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=NC2=C1C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)
![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)
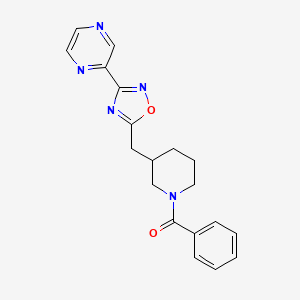
![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)
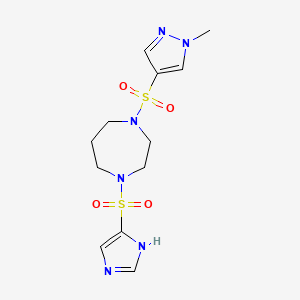

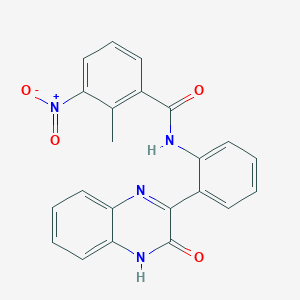
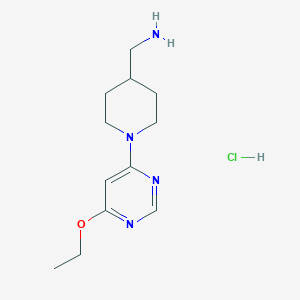
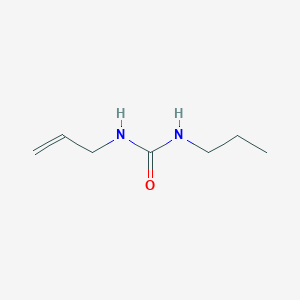

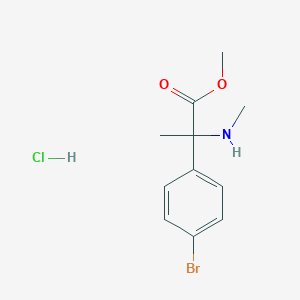
![Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2368764.png)
